molecular formula C15H15N5O2 B2586828 N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 1396781-67-1

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide

Cat. No.: B2586828
CAS No.: 1396781-67-1
M. Wt: 297.318
InChI Key: SKSQTNSXEYJRFC-UHFFFAOYSA-N
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Description

N-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide is a synthetic small molecule featuring a phthalazinone core linked to a pyrazole-substituted acetamide group. This compound has been explored in pharmacological studies due to its structural similarity to bioactive N-substituted phthalazinones and pyrazole-acetamide derivatives .

Properties

IUPAC Name

N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-19-15(22)12-6-3-2-5-11(12)13(18-19)9-16-14(21)10-20-8-4-7-17-20/h2-8H,9-10H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSQTNSXEYJRFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C13H12N4O2
  • Molecular Weight : 244.26 g/mol

The biological activity of this compound primarily involves the inhibition of specific proteins and pathways associated with cell proliferation and survival. Notably, it targets:

  • Bromodomain and Extra-Terminal (BET) Proteins : Particularly BRD4, which is implicated in various cancers.
  • c-Myc Pathway : This pathway is crucial for cell growth and proliferation, and its inhibition can lead to reduced tumor growth.

Anticancer Activity

Several studies have indicated that this compound exhibits promising anticancer properties.

Key Findings :

  • Cell Proliferation Inhibition : The compound has shown significant inhibition of cell proliferation in various cancer cell lines, including leukemia and solid tumors.
Cell LineIC50 (µM)Reference
HL60 (Leukemia)5.2
A549 (Lung Cancer)7.8
MCF7 (Breast Cancer)6.0

Antimicrobial Activity

Research has also explored the antimicrobial potential of this compound against various pathogens.

Case Studies :

  • A study demonstrated that derivatives of phthalazinone compounds, including this one, exhibited activity against Staphylococcus aureus and Escherichia coli.
  • The compound was effective in reducing biofilm formation in pathogenic bacteria, highlighting its potential as an anti-infective agent.

Biochemical Interactions

This compound interacts with several biochemical pathways:

  • Oxidative Stress Response : It modulates enzymes such as superoxide dismutase and catalase, which play critical roles in cellular defense against oxidative damage.
  • Gene Expression Modulation : The compound influences transcription factors involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Advantages: The query compound’s pyrazole-phthalazinone combination offers a balance between rigidity and solubility, critical for drug-likeness.
  • Limitations: Absence of electron-withdrawing groups (e.g., -NO2) may reduce its binding affinity compared to ’s derivatives .
  • Future Directions : Functionalization of the pyrazole ring (e.g., adding halogens or sulfonyl groups) could enhance bioactivity, as seen in ’s dichlorophenyl analogs .

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